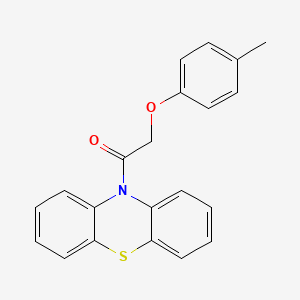
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse applications in various fields. This compound is characterized by the presence of a phenothiazine core structure with an additional 4-methylphenoxyacetyl group attached to it. Phenothiazine derivatives are known for their bioactivity and have been used in medicinal chemistry, particularly in the development of antipsychotic and antihistamine drugs .
准备方法
The synthesis of 10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- typically involves the reaction of phenothiazine with 4-methylphenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine core, where nucleophiles such as amines or thiols replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives, which are studied for their electronic and photophysical properties.
Biology: This compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Phenothiazine derivatives, including 10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)-, are explored for their therapeutic potential in treating psychiatric disorders, allergies, and infections.
作用机制
The mechanism of action of 10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- involves its interaction with molecular targets such as receptors and enzymes. The phenothiazine core structure allows it to bind to these targets, modulating their activity. For example, in medicinal applications, phenothiazine derivatives can act as antagonists at dopamine receptors, which is the basis for their antipsychotic effects. The specific pathways involved depend on the particular biological target and the context of its use .
相似化合物的比较
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share the phenothiazine core, their unique substituents confer different properties and applications:
Chlorpromazine: Used primarily as an antipsychotic drug, it has a different substitution pattern that enhances its affinity for dopamine receptors.
Promethazine: Known for its antihistamine properties, it has a different set of substituents that make it effective in treating allergic reactions.
属性
CAS 编号 |
41648-61-7 |
|---|---|
分子式 |
C21H17NO2S |
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NO2S/c1-15-10-12-16(13-11-15)24-14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
InChI 键 |
POLJZERRBRDYRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


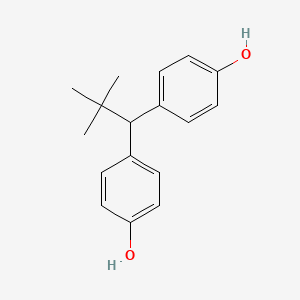

stannane](/img/structure/B14656516.png)
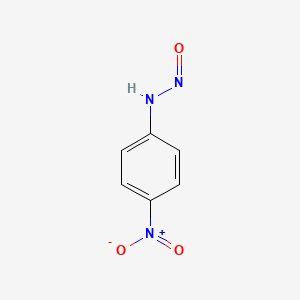
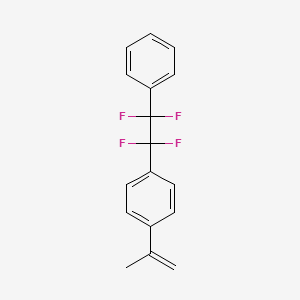
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)

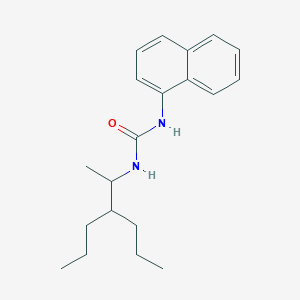
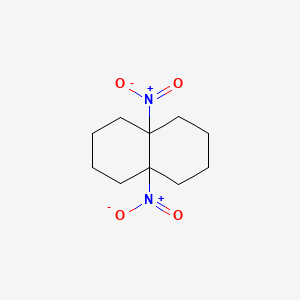
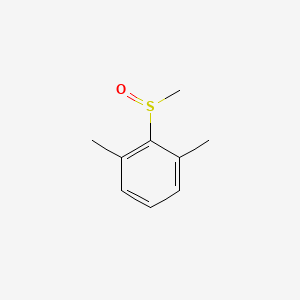
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
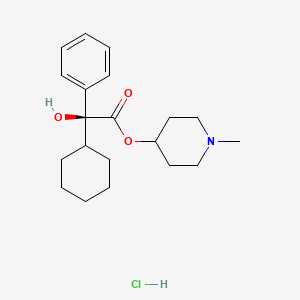
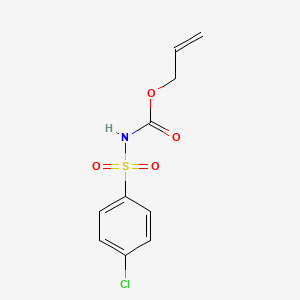
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
